

Synonyms and alternative names for Adlerol compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No.: B077969

[Get Quote](#)

An in-depth technical guide on the requested compound, Adlerol, cannot be provided at this time due to a lack of publicly available scientific literature. While a compound named Adlerol is registered in the PubChem database with the Chemical Identifier (CID) 193461 and the IUPAC name 4-[(2S,3S,4S)-3,4-dihydroxy-5-methylidenetetrahydrofuran-2-yl]-2,6-dimethoxyphenyl (2E)-but-2-enoate, extensive searches have yielded no information regarding its synonyms, alternative names, biological activities, mechanism of action, associated signaling pathways, or any experimental data.

To fulfill the core requirements of your request for a detailed technical guide, this document will instead provide a comprehensive overview of a well-researched natural compound, Curcumin, as a representative example. This guide is structured to serve as a template, demonstrating the depth of analysis, data presentation, and visualization requested.

An In-Depth Technical Guide to Curcumin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of Curcumin, including its synonyms, alternative names, mechanism of action, and associated signaling pathways. Quantitative data is presented in tabular format, and key experimental protocols are described.

Synonyms and Alternative Names for Curcumin

Curcumin is the principal curcuminoid of turmeric (*Curcuma longa*) and is responsible for its yellow color.^[1] It is a diarylheptanoid and is chemically known as diferuloylmethane.^{[1][2]}

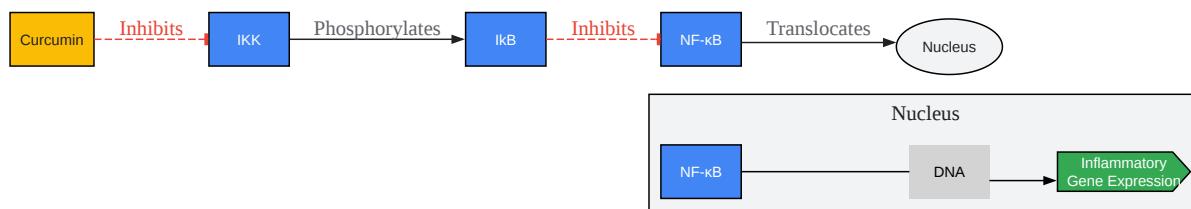
Common Synonyms and Alternative Names:

- Curcuma
- Curcumae Longa
- Curcumin I
- Diferuloylmethane^{[1][2]}
- Indian Saffron^{[2][3]}
- Natural Yellow 3^{[1][2]}
- Turmeric Extract^[4]
- Turmeric Yellow^[2]

A more extensive list of synonyms can be found in various chemical and pharmacological databases.^{[2][3][4][5]}

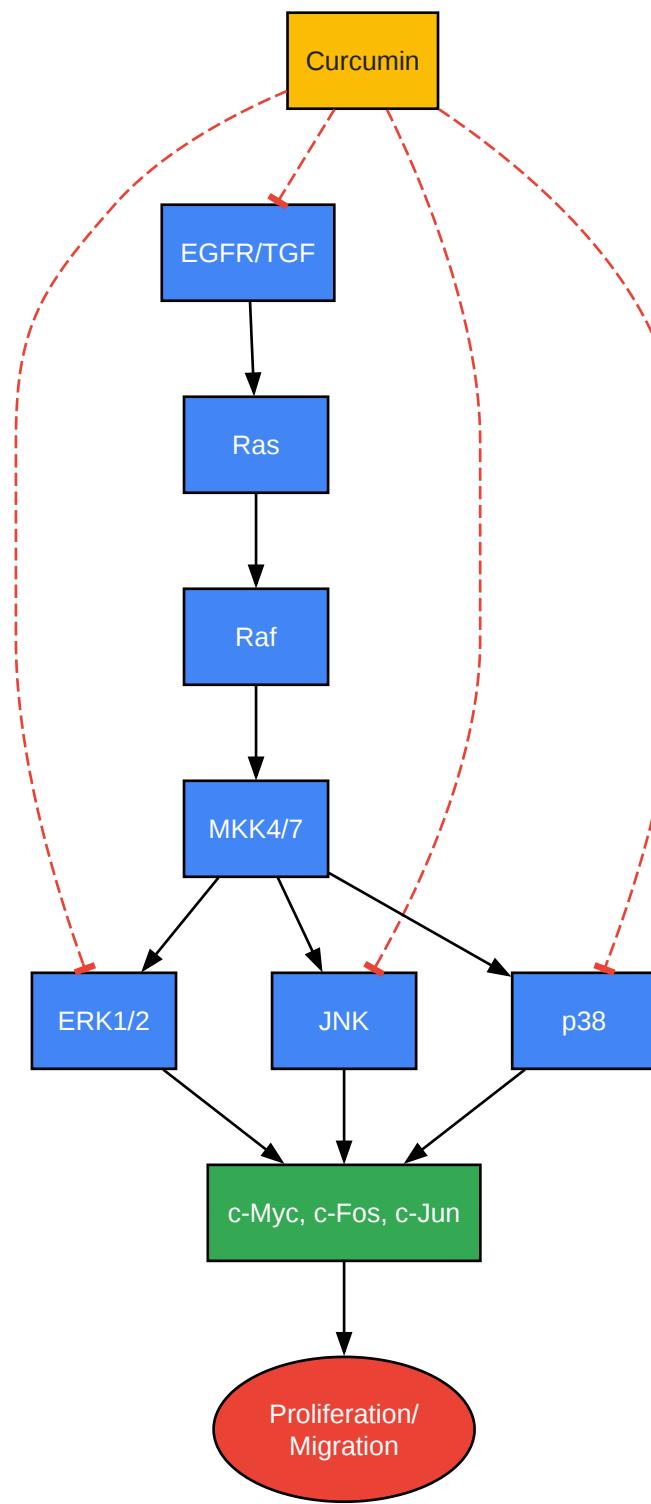
Mechanism of Action and Signaling Pathways

Curcumin is a pleiotropic molecule, meaning it interacts with a wide range of molecular targets and modulates multiple signaling pathways.^[6] Its biological activities, including anti-inflammatory, antioxidant, and anticancer effects, are attributed to this multi-targeted mechanism.^{[7][8][9]}


The anti-inflammatory effects of curcumin are partly mediated through the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF- κ B) pathway.^{[10][11]} Curcumin can also upregulate the activation of peroxisome proliferator-activated receptor- γ (PPAR- γ), which contributes to its anti-inflammatory properties.^[10]

As an antioxidant, curcumin can scavenge various reactive oxygen species (ROS).^[11] It also enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.^[9]

In the context of cancer, curcumin has been shown to regulate numerous signaling pathways involved in cell proliferation, apoptosis, and metastasis, including the MAPK, PI3K/Akt, and JAK/STAT pathways.[12][13][14]


Visualization of Key Signaling Pathways

The following diagrams illustrate the modulatory effects of curcumin on key cellular signaling pathways.

[Click to download full resolution via product page](#)

Caption: Curcumin's inhibition of the NF-κB signaling pathway.

[Click to download full resolution via product page](#)

Caption: Curcumin's modulatory effect on the MAPK signaling pathway.

Quantitative Data on Bioactivity

The bioactivity of curcumin has been quantified in numerous studies. The following table summarizes key quantitative data from in vitro and in vivo experiments.

Bioactivity	Model System	Concentration/ Dose	Observed Effect	Reference(s)
Anticancer	Human non-small cell lung cancer cells (A549)	25 µM	Inhibition of migration and invasion	[8]
	Human breast cancer cells (MDA-MB-231, SKBR-3)	Not specified	Suppression of STAT3 phosphorylation	[12]
Anti-inflammatory	Human endothelial cells (TNF-α stimulated)	Not specified	Attenuation of inflammatory response	[11]
Antioxidant	Human vascular cells	Not specified	Scavenging of superoxide radicals, H ₂ O ₂ , and nitric oxide	[11]
Bioavailability	Mice (oral administration)	0.1 g/kg body weight	Intestinal concentration of 177.04 µg/g after 1 hour	[15]
Humans (oral administration)	3.6 g/day	Colorectal concentration of 12.7 nmol/g		[15]

Experimental Protocols

The quantification and characterization of curcumin in various samples are crucial for research and development. Several analytical methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of curcuminoids.

- Principle: Samples are extracted with a suitable solvent, typically methanol. The extract is then injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and acidified water is commonly used to separate curcumin, demethoxycurcumin, and bisdemethoxycurcumin. Detection is typically performed using a UV-Vis detector at around 425 nm.[16]
- Sample Preparation: Turmeric powder or extract is accurately weighed and extracted with methanol, often with the aid of a wrist-action shaker. The mixture is then centrifuged, and the supernatant is filtered before injection into the HPLC system.[16]
- Quantitation: External calibration curves are generated using certified reference standards for each curcuminoid. The concentration of each curcuminoid in the sample is determined by comparing its peak area to the calibration curve.[16][17]

UV-Vis Spectrophotometry

This method is a simpler and more common technique for determining the total curcuminoid content.

- Principle: The spectrophotometric method relies on the characteristic light absorption of curcuminoids in the visible spectrum. Methanol is a common solvent for these measurements.[18]
- Procedure: A known amount of the sample is dissolved in a suitable solvent (e.g., ethanol or methanol), and the absorbance is measured at the wavelength of maximum absorption, which is typically around 425 nm.[18]
- Limitation: This method provides the total curcuminoid content and does not differentiate between individual curcuminoids. The presence of other color-interfering pigments in the sample can also affect the accuracy.[18]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another chromatographic technique used for the analysis of curcuminoids.

- Principle: HPTLC involves the separation of compounds on a high-performance TLC plate. A suitable mobile phase is used to develop the chromatogram.
- Procedure: A methanolic extract of the sample is applied to the HPTLC plate. The plate is then developed in a chamber containing a mobile phase, such as a mixture of chloroform and methanol. The separated bands are visualized under a UV lamp.[19]
- Advantages: HPTLC can be a faster and more cost-effective method compared to HPLC for qualitative and semi-quantitative analysis.[18]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The information provided on Curcumin is for illustrative purposes to demonstrate the requested format and content.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Curcumin - Wikipedia [en.wikipedia.org]
- 2. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. curcumin: Dosing, contraindications, side effects, and pill pictures - epocrates online [epocrates.com]
- 4. powerthesaurus.org [powerthesaurus.org]
- 5. Curcumin Synonyms and Antonyms | YourDictionary.com [thesaurus.yourdictionary.com]
- 6. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Mechanisms and Clinical Applications of Curcumin: Update [aginganddisease.org]
- 9. youtube.com [youtube.com]

- 10. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR- γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin – Pharmacological Actions And its Role in Oral Submucous Fibrosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. portlandpress.com [portlandpress.com]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. aoac.org [aoac.org]
- 18. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synonyms and alternative names for Adlerol compound]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077969#synonyms-and-alternative-names-for-adlerol-compound\]](https://www.benchchem.com/product/b077969#synonyms-and-alternative-names-for-adlerol-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com